REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[C:3]=1[NH2:4].S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[N-:24]=[N+:25]=[N-].[Na+]>O.C(O)(=O)C>[N:4]([C:3]1[C:2]([Br:1])=[CH:8][C:7]([Br:9])=[CH:6][C:5]=1[Br:10])=[N+:24]=[N-:25] |f:2.3,5.6|
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Name
|
|
Quantity
|
34.16 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature of the reaction mixture below 12° C
|
Type
|
STIRRING
|
Details
|
to stir for 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for an additional 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C=C(C=C1Br)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |